Home > Products > Screening Compounds P55553 > 1-Chloroisoquinoline-3-carboxamide
1-Chloroisoquinoline-3-carboxamide - 1152888-86-2

1-Chloroisoquinoline-3-carboxamide

Catalog Number: EVT-1662117
CAS Number: 1152888-86-2
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2H-Indazole-3-carboxamide Derivatives

  • Compound Description: This class of compounds, particularly compound 14 as a representative example, exhibits potent antagonist activity against the Prostanoid EP4 receptor. These molecules are explored for their potential in colorectal cancer immunotherapy by blocking PGE2/EP4 signaling. []

Pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide Derivatives

  • Compound Description: This group, specifically compound 5c (4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl) pyrazole [5,1-c][1, 2, 4]triazine-3-carboxamide), demonstrated antimicrobial and anti-proliferative effects against breast cancer (MCF-7) and liver cancer cells (HepG2). []
  • Compound Description: These compounds, including AB-FUBINACA, MDMB-4en-PINACA, AMB-FUBINACA, 4F-MDMB-BINACA, and MDMB-FUBINACA, act as potent agonists of synthetic cannabinoid receptors (SCRs). They have been detected on the illicit drug market, and their in vitro pharmacokinetic properties have been studied. The research highlights the rapid metabolism of these compounds in vitro while predicting slower clearance in vivo due to high protein binding. []

1-H-Pyrazole-3-carboxamide Derivatives

  • Compound Description: This class, particularly compound 50 (FN-1501), displays strong inhibitory effects against FLT3 and CDK kinases. These compounds show promise as potential therapeutics for acute myeloid leukemia (AML) due to their potent antiproliferative activity against MV4-11 cells and safety profile in mice. []
  • Compound Description: This compound, also referred to as "compound 4" or "nicotinamide 4", acts as a potent inhibitor of tyrosine kinase 2 (TYK2) pseudokinase domain. It effectively inhibits IL-23 and IFNα signaling in cellular assays. It served as a crucial starting point for developing potent and selective TYK2 JH2 inhibitors. []
Overview

1-Chloroisoquinoline-3-carboxamide is an organic compound that belongs to the class of isoquinolines, which are bicyclic aromatic compounds. This specific compound is characterized by the presence of a chloro group and a carboxamide functional group attached to the isoquinoline structure. Isoquinolines and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Source

The compound can be synthesized through various methods, including traditional organic synthesis techniques and more modern approaches utilizing microwave-assisted synthesis. The availability of starting materials such as isoquinoline and chloroacetic acid is crucial for its production.

Classification

1-Chloroisoquinoline-3-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It also falls under the category of carboxamides due to the -CONH2 functional group. This classification highlights its potential for various chemical reactions and biological activities.

Synthesis Analysis

Methods

The synthesis of 1-chloroisoquinoline-3-carboxamide can be achieved through several methodologies:

  1. Microwave-Assisted Synthesis: This method has been shown to enhance reaction rates and yields. For instance, a recent study reported that using microwave irradiation can significantly improve the efficiency of synthesizing isoquinoline derivatives, including 1-chloroisoquinoline-3-carboxamide, by reducing reaction times while maintaining high purity levels .
  2. Traditional Organic Synthesis: Conventional methods involve multiple steps, including chlorination of isoquinoline followed by carboxylation. These methods often require careful control of reaction conditions to prevent side reactions and ensure high yields .
  3. Carbonylation Reactions: Another synthetic route involves carbonylation processes that can introduce various substituents onto the isoquinoline structure, providing a pathway to synthesize 1-chloroisoquinoline-3-carboxamide from functionalized precursors .

Technical Details

The synthesis typically requires solvents such as dimethylformamide or ethanol, along with catalysts like palladium or copper salts to facilitate reactions. Reaction conditions may vary, with temperatures ranging from room temperature to elevated conditions (up to 220°C) depending on the method employed.

Molecular Structure Analysis

Structure

1-Chloroisoquinoline-3-carboxamide has a complex molecular structure characterized by:

  • A bicyclic isoquinoline core.
  • A chlorine atom attached at the 1-position.
  • A carboxamide group (-C(=O)NH2) at the 3-position.

Data

The molecular formula for 1-chloroisoquinoline-3-carboxamide is C10H8ClN2OC_{10}H_{8}ClN_{2}O, with a molecular weight of approximately 220.64 g/mol. The compound's structure can be visualized using molecular modeling software, which illustrates its planar conformation conducive for interactions with biological targets.

Chemical Reactions Analysis

Reactions

1-Chloroisoquinoline-3-carboxamide participates in several chemical reactions:

  1. Amination Reactions: The chloro group can undergo nucleophilic substitution reactions with various amines, leading to the formation of substituted isoquinolines .
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to yield corresponding carboxylic acids.
  3. Rearrangements: The compound may also undergo rearrangements under specific conditions, leading to novel derivatives with altered biological properties.

Technical Details

Reactions involving this compound often require careful optimization of conditions such as pH, temperature, and solvent choice to maximize yields and minimize side products.

Mechanism of Action

Process

The mechanism of action for compounds like 1-chloroisoquinoline-3-carboxamide is often linked to their ability to interact with specific biological targets:

  1. Enzyme Inhibition: Many isoquinoline derivatives act as inhibitors for various enzymes involved in metabolic pathways, potentially altering cell signaling and proliferation.
  2. Receptor Binding: These compounds may bind to cellular receptors, modulating physiological responses such as inflammation or pain perception.

Data

Studies have shown that modifications in the structure of isoquinolines can significantly affect their pharmacological profiles, indicating that even small changes in substituents can lead to enhanced therapeutic effects or reduced toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: The melting point is generally reported around 170–172°C.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethylformamide and ethanol but less soluble in non-polar solvents.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.

Applications

Scientific Uses

1-Chloroisoquinoline-3-carboxamide has potential applications in medicinal chemistry due to its biological activity:

  • Drug Development: Its derivatives are explored for their potential as therapeutic agents against various diseases including cancer and infections.
  • Biochemical Research: Used as a probe in studies investigating enzyme mechanisms or cellular signaling pathways.

The ongoing research into isoquinoline derivatives continues to unveil new applications in drug discovery and development, highlighting their significance in modern medicinal chemistry.

Introduction to 1-Chloroisoquinoline-3-carboxamide in Medicinal Chemistry

Historical Context of Quinoline-3-Carboxamide Derivatives in Oncology

Quinoline-3-carboxamide derivatives represent a structurally distinct class of small molecules with demonstrated immunomodulatory, anti-angiogenic, and anti-metastatic properties in oncology. The first-generation compound, Linomide (Roquinimex), exhibited robust preclinical efficacy against solid malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC). However, its clinical development was halted during phase III trials due to severe dose-limiting toxicities, including pericarditis and neuropathy, attributed to systemic pro-inflammatory responses at therapeutic doses (≤0.1 mg/kg) [1]. This setback catalyzed the development of second-generation analogs, culminating in Tasquinimod (TasQ). Tasquinimod demonstrated enhanced potency (≥100-fold based on serum levels) and improved tolerability in preclinical models, achieving therapeutic serum concentrations >2 μM at ≥5 mg/kg daily dosing. Clinically, Tasquinimod (1 mg/day) significantly improved radiographic progression-free survival (rPFS) in mCRPC patients but failed to enhance overall survival in phase III trials due to insufficient plasma concentrations (0.42 ± 0.05 μM) relative to the optimal therapeutic threshold (≥2 μM) [1] [4]. These limitations underscored the need for third-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles.

Table 1: Evolution of Quinoline-3-Carboxamide Derivatives in Oncology

GenerationRepresentative CompoundKey MechanismClinical Limitations
FirstLinomide (Roquinimex)Anti-angiogenic, immunomodulatoryPericarditis, neuropathy at ≤0.1 mg/kg
SecondTasquinimodHDAC4 allosteric inhibition, S100A9 bindingSubtherapeutic plasma levels (0.42 μM) at 1 mg/day
ThirdESATA-20Enhanced HDAC4 inhibition, reduced AHR agonismUnder clinical evaluation

Rationale for Structural Optimization: From Tasquinimod to Third-Generation Analogs

The suboptimal efficacy of Tasquinimod in late-stage clinical trials was multifactorial. Pharmacokinetic analyses revealed that its maximum tolerated dose (1 mg/day) achieved plasma concentrations 10-fold lower than the concentration required for robust anti-cancer activity (≥2 μM) [1]. Crucially, Tasquinimod was identified as an aryl hydrocarbon receptor (AHR) agonist (EC~50~ = 1 μM), triggering off-target effects such as mitochondrial dysfunction and reactive oxygen species (ROS) production. This AHR agonism mechanistically explained the cardiotoxicity observed during dose escalation, which prevented achieving therapeutic blood levels [1]. To circumvent these limitations, a library of Tasquinimod analogs was screened to dissociate on-target HDAC4 inhibition from off-target AHR activation. This effort yielded ESATA-20, a third-generation quinoline-3-carboxamide featuring strategic halogen substitution. ESATA-20 exhibited >5-fold greater potency against prostate cancer patient-derived xenografts and ~10-fold lower AHR agonism compared to Tasquinimod, significantly widening its therapeutic index [1]. The structural optimization focused on:

  • Enhancing HDAC4 Binding Affinity: Modifications to the carboxamide linker and core heterocycle.
  • Minimizing AHR Engagement: Introduction of electron-withdrawing substituents (e.g., chlorine) to sterically and electronically disrupt AHR binding.
  • Improving Metabolic Stability: Halogenation to reduce oxidative metabolism.

Role of Chlorine Substitution in Isoquinoline Scaffold Bioactivity

The introduction of chlorine at the C1 position of the isoquinoline scaffold in compounds like 1-Chloroisoquinoline-3-carboxamide is a critical strategic modification influencing bioactivity through three primary mechanisms:

  • Electronic Modulation: Chlorine's strong electron-withdrawing nature alters the electron density of the isoquinoline core. This enhances hydrogen-bond acceptor capacity of the carboxamide oxygen, strengthening interactions with key residues in the HDAC4 allosteric pocket (e.g., Tyr831, His976) [1] [9]. Computational studies confirm chlorine substitution increases the positive electrostatic potential near the carboxamide, facilitating stronger dipole-dipole interactions.
  • Steric Hindrance: The van der Waals radius of chlorine (175 pm) strategically impedes access to off-target binding sites like AHR's ligand-binding domain (LBD), which accommodates planar ligands. The chlorine-induced twist in the isoquinoline plane reduces complementarity with AHR, diminishing off-target effects [1].
  • Metabolic Stabilization: Chlorine substitution at C1 deactivates the ring towards oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), particularly at adjacent positions. This prolongs compound half-life in vivo [3] [9].

Table 2: Impact of Chlorine Substitution on Isoquinoline Bioactivity Parameters

ParameterUnsubstituted Isoquinoline1-ChloroisoquinolineBiological Consequence
Electrostatic PotentialLow δ+ near carboxamideHigh δ+ near carboxamideEnhanced H-bonding with HDAC4
PlanarityHighly planarModerately twistedReduced AHR LBD complementarity
Metabolic Lability (t~1/2~)Short (e.g., 1-2 h)Extended (e.g., 4-6 h)Improved pharmacokinetics, sustained exposure

Supporting evidence comes from synthetic studies on 1,3-dichloroisoquinoline, where the C1 chlorine exhibits higher reactivity towards nucleophilic amination than C3 due to greater electron deficiency. This allows sequential, regioselective derivatization—monoamination at C1 followed by Pd-catalyzed amination at C3—enabling diverse analog synthesis [9]. Furthermore, molecular docking reveals that 1-Chloroisoquinoline-3-carboxamide derivatives form a critical halogen bond between the chlorine atom and the carbonyl oxygen of HDAC4's Pro976 residue, contributing ~1.5 kcal/mol to binding energy [1].

Properties

CAS Number

1152888-86-2

Product Name

1-Chloroisoquinoline-3-carboxamide

IUPAC Name

1-chloroisoquinoline-3-carboxamide

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14)

InChI Key

UIJJNGNKPYUDMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.